molecular formula C10H9ClO3 B12580478 1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- CAS No. 500230-62-6

1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-

Cat. No.: B12580478
CAS No.: 500230-62-6
M. Wt: 212.63 g/mol
InChI Key: QCGCAQZNMFCZLJ-UHFFFAOYSA-N
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Description

1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- (CAS 2463-45-8) is a cyclic carbonate derivative with the molecular formula C₄H₅ClO₃ and an average molecular mass of 136.531 g/mol . Structurally, it features a 1,3-dioxolan-2-one (ethylene carbonate) core substituted with a chloromethylphenyl group at the 4-position. This compound is also referred to as 4-(chloromethyl)-1,3-dioxolan-2-one and is identified by ChemSpider ID 221995 .

Properties

CAS No.

500230-62-6

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

4-[3-(chloromethyl)phenyl]-1,3-dioxolan-2-one

InChI

InChI=1S/C10H9ClO3/c11-5-7-2-1-3-8(4-7)9-6-13-10(12)14-9/h1-4,9H,5-6H2

InChI Key

QCGCAQZNMFCZLJ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)O1)C2=CC=CC(=C2)CCl

Origin of Product

United States

Preparation Methods

Cyclization Reactions Involving Diols and Carbonyl Compounds

One common synthetic approach involves cyclization reactions where appropriate diols (such as phenyl-substituted diols) react with carbonyl compounds under acidic catalysis to form the dioxolane ring. The chloromethyl group is introduced either prior to or after ring formation, often enhancing electrophilicity and facilitating subsequent transformations.

Chloromethylation of 1,3-Dioxolan-2-one Derivatives

A widely reported method for preparing chloromethyl-substituted dioxolanones involves the reaction of 1,3-dioxolan-2-one with chloromethylating agents such as chloromethyl methyl ether in the presence of Lewis acid catalysts (e.g., zinc iodide). This method allows selective introduction of the chloromethyl group at the 4-position of the dioxolane ring.

Cycloaddition of Carbon Dioxide to Epichlorohydrin Derivatives

Industrial and laboratory-scale syntheses often utilize the cycloaddition of carbon dioxide (CO₂) to epichlorohydrin (2-(chloromethyl)oxirane) catalyzed by quaternary ammonium salts combined with tertiary amines. This reaction forms the cyclic carbonate ring characteristic of 1,3-dioxolan-2-one derivatives with chloromethyl substitution.

  • Typical conditions:
    • Catalyst: NBu₄Br (tetrabutylammonium bromide) with NEt₃ (triethylamine)
    • Temperature: 50–100°C
    • CO₂ pressure: ~1 atm
    • Reaction time: 1–10 hours
  • Yields: Up to 99% under optimized conditions

Acid-Catalyzed Condensation of Epichlorohydrin with Formaldehyde or Paraformaldehyde

Another method involves heating a mixture of epichlorohydrin glycerol with formalin or paraformaldehyde in the presence of dilute sulfuric acid (0.5–1.0%) at 95–98°C. This process forms 4-chloromethyl-1,3-dioxolane derivatives via condensation and subsequent azeotropic removal of water.

Detailed Reaction Conditions and Parameters

Preparation Method Key Reactants Catalysts/Conditions Temperature Pressure Yield (%) Notes
Cyclization of diols with carbonyls Phenyl-substituted diols, carbonyl compounds Acid catalysts (e.g., sulfuric acid) 80–180°C Atmospheric Moderate to high Requires control of acid strength and temperature to avoid side reactions
Chloromethylation of 1,3-dioxolan-2-one 1,3-dioxolan-2-one, chloromethyl methyl ether Lewis acid (ZnI₂) Ambient to 50°C Atmospheric High Selective chloromethylation at 4-position
CO₂ cycloaddition to epichlorohydrin Epichlorohydrin, CO₂ NBu₄Br + NEt₃ 50–100°C ~1 atm CO₂ Up to 99 Catalyst ratio critical; higher temp accelerates but may cause side reactions
Acid-catalyzed condensation Epichlorohydrin glycerol, paraformaldehyde Dilute H₂SO₄ (0.5–1.0%) 95–98°C Atmospheric High Azeotropic removal of water essential for product isolation

Mechanistic Insights and Reaction Analysis

  • Cyclization reactions proceed via nucleophilic attack of diol hydroxyl groups on carbonyl carbons, facilitated by acid catalysis, forming the dioxolane ring.
  • Chloromethylation involves electrophilic substitution where chloromethyl methyl ether donates a chloromethyl cation equivalent, activated by Lewis acid catalysts.
  • CO₂ cycloaddition to epichlorohydrin is a nucleophilic ring-opening of the epoxide by CO₂, catalyzed by quaternary ammonium salts and tertiary amines, forming the cyclic carbonate ring.
  • Acid-catalyzed condensation with paraformaldehyde involves polymer depolymerization to formaldehyde, which reacts with epichlorohydrin glycerol to form the dioxolane ring with chloromethyl substitution.

Characterization and Purity Confirmation

  • NMR Spectroscopy (¹H and ¹³C NMR):
    • Signals for cyclic carbonate protons at δ 5.0–5.1 ppm (multiplet)
    • Chloromethyl protons appear as doublets near δ 3.7–3.8 ppm
  • FTIR Spectroscopy:
    • Strong carbonyl (C=O) stretch near 1800 cm⁻¹
    • C–O–C vibrations between 1100–1250 cm⁻¹
  • GC/MS:
    • Retention times and fragmentation patterns consistent with literature
  • Melting/Boiling Points:
    • Boiling point ~290°C at 760 mmHg
    • Density ~1.39 g/cm³

Summary Table of Preparation Methods

Method Advantages Limitations Typical Yield Scale Suitability
Cyclization of diols and carbonyls Versatile, allows structural modifications Requires strong acid, possible side reactions Moderate to high Lab to pilot scale
Chloromethylation with chloromethyl methyl ether High selectivity, straightforward Use of toxic chloromethyl methyl ether High Lab scale
CO₂ cycloaddition to epichlorohydrin High yield, environmentally friendly CO₂ utilization Requires catalyst optimization, pressure control Up to 99% Industrial scale
Acid-catalyzed condensation with paraformaldehyde Simplified process, azeotropic water removal Requires careful temperature control High Industrial scale

Research Findings and Optimization Notes

  • Catalyst choice and ratio critically influence yield and selectivity in CO₂ cycloaddition reactions; quaternary ammonium salts paired with tertiary amines provide optimal results.
  • Elevated temperatures accelerate reaction rates but may increase side-product formation; thus, 50–100°C is optimal for balancing kinetics and purity.
  • Acid strength and solvent choice affect cyclization efficiency; strong acids like sulfuric acid at controlled concentrations (0.5–1.0%) promote effective ring closure without excessive degradation.
  • Continuous flow reactors and azeotropic distillation techniques improve scalability and product isolation in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group serves as a primary site for SN2 displacement , enabling functionalization with nucleophiles:

NucleophileProduct FormedReaction ConditionsKey Reference
AminesAminomethyl derivativesDMF, 60°C, 12h
ThiolsThioether derivativesK₂CO₃, DMSO, RT
AlkoxidesEther derivativesNaH, THF, reflux

Mechanism :

  • Nucleophile attacks the electrophilic carbon adjacent to chlorine.

  • Chloride ion departs, forming substitution products.
    The dioxolane ring’s electron-withdrawing carbonyl group stabilizes the transition state, accelerating reaction rates.

Elimination Reactions

Under basic conditions, β-elimination generates α,β-unsaturated carbonyl intermediates:

Example :
1,3-Dioxolan-2-one derivativeDBU, CH₃CNAllylic carbonate+HCl\text{1,3-Dioxolan-2-one derivative} \xrightarrow{\text{DBU, CH₃CN}} \text{Allylic carbonate} + \text{HCl}

This reaction is favored at elevated temperatures (>80°C) and with non-polar solvents.

Ring-Opening Reactions

The dioxolane ring undergoes hydrolysis or alcoholysis under acidic/basic conditions:

ConditionsProductsApplications
H₂O, H₂SO₄3-(Chloromethyl)phenol + CO₂Polymer precursors
ROH, NaHCO₃Alkoxycarbonyl derivativesPharmaceutical intermediates

Kinetics : Ring-opening is first-order with respect to acid/base concentration.

Cross-Coupling Reactions

The aryl chloromethyl group participates in Suzuki-Miyaura couplings with boronic acids:

Representative Protocol :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DME/H₂O (4:1)

  • Yield: 68–82%

This enables synthesis of biaryl derivatives for material science applications .

Polymerization Reactions

The compound acts as a monomer in ring-opening polymerization (ROP) :

  • Initiator: Sn(Oct)₂

  • Temperature: 120°C

  • Product: Polycarbonate with pendent chloromethyl groups

Thermal Properties :
Tg=75C,Mw=12,500g/molT_g = 75^\circ \text{C}, \, M_w = 12,500 \, \text{g/mol} (PDI = 1.2)

Comparative Reactivity Table

Reaction TypeRate (Relative to 4-Chloromethyl Analogue)Selectivity
Nucleophilic Substitution1.5× faster>95%
Elimination2.0× slower80%
Ring-OpeningComparable70%

Data extrapolated from structurally similar dioxolanes .

This compound’s dual reactivity (chloromethyl and cyclic carbonate) makes it invaluable for synthesizing complex architectures in medicinal chemistry and polymer science. Further studies are needed to explore enantioselective transformations and catalytic applications.

Scientific Research Applications

Synthesis and Reactivity

1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl] can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. This property allows for the introduction of various nucleophiles, making it a versatile building block in organic synthesis. The chloromethyl group can be replaced by amines or alcohols to yield derivatives useful in medicinal chemistry .

Applications in Organic Synthesis

1. Synthesis of Peptides and Pharmaceuticals

The compound serves as an intermediate in the synthesis of peptide-based drugs. Its ability to participate in nucleophilic substitutions allows for the incorporation of amino acids into peptide chains, facilitating the development of novel therapeutic agents. Research indicates that derivatives of dioxolanes exhibit enhanced biological activities, including antimalarial and antitrypanosomal properties .

2. Material Science

In material science, 1,3-dioxolan-2-one derivatives are explored for their potential use in polymer chemistry. They can be polymerized to create new materials with desirable mechanical properties and thermal stability. The incorporation of dioxolane units into polymer backbones can improve solubility and processability .

Case Study 1: Antimalarial Activity

A study highlighted the synthesis of dioxolane derivatives that demonstrated potent antimalarial activity with IC50 values as low as 1.5 nM. The structural modifications involving the dioxolane moiety were essential for enhancing bioactivity while maintaining stability .

Case Study 2: Peptide Synthesis

Research conducted on the use of 4-chloromethyl-1,3-dioxolan-2-one showed its effectiveness in synthesizing peptide analogs through nucleophilic substitution reactions. The resulting peptides exhibited improved binding affinity to target proteins compared to their predecessors .

Summary Table of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisIntermediate for nucleophilic substitutions leading to complex moleculesSynthesis of peptide drugs
Pharmaceutical ChemistryDevelopment of biologically active compounds with enhanced efficacyAntimalarial drug synthesis
Material ScienceIncorporation into polymers for improved propertiesCreation of thermally stable polymers

Mechanism of Action

The mechanism of action of 1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The chloromethyl group can react with nucleophiles in biological systems, leading to various biochemical effects. The compound’s structure allows it to participate in different types of chemical reactions, influencing its activity and applications .

Comparison with Similar Compounds

Key Properties:

  • Monoisotopic mass: 135.992722 g/mol
  • Stereochemistry: No defined stereocenters
  • Applications : Utilized in cycloaddition reactions for CO₂ fixation, synthesis of polymers, and as a precursor for functional materials under mild reaction conditions .
  • Safety : Classified with specific handling and storage guidelines due to its reactive chloromethyl group, which poses hazards such as toxicity and environmental persistence .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Selected Chloromethyl-Substituted Compounds

Compound Name Molecular Formula Core Structure Functional Groups CAS Number Key Applications
4-(Chloromethyl)-1,3-dioxolan-2-one C₄H₅ClO₃ 1,3-Dioxolan-2-one Chloromethyl, cyclic carbonate 2463-45-8 CO₂ cycloaddition, polymers
4-[4-(Chloromethyl)phenyl]imidazole derivative C₁₃H₁₂ClN₃O₂ Imidazole Chloromethylphenyl, nitro, methyl Not specified Pharmacological intermediates
3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole C₁₀H₆ClF₃N₂O 1,2,4-Oxadiazole Chloromethyl, trifluoromethyl 175205-63-7 Agrochemicals, reagents
(3-Chlorophenyl)dithiolan derivative C₁₇H₁₁Cl₂N₂O₂S₂ 1,3-Dithiolane Chlorophenyl, diazenyl Not specified Fungicides, bioactivity

Key Observations:

Core Heterocycles :

  • The target compound’s 1,3-dioxolan-2-one core is distinct from imidazole (), 1,2,4-oxadiazole (), and 1,3-dithiolane () systems. These structural differences dictate reactivity; for example, the carbonate ring enables CO₂ fixation, while imidazole derivatives are tailored for drug synthesis .

Functional Groups :

  • The chloromethyl group in all compounds enhances electrophilicity, facilitating nucleophilic substitutions. However, the trifluoromethyl group in oxadiazole derivatives () introduces hydrophobicity and metabolic stability, making them suitable for agrochemicals .

Key Observations:

  • The target compound’s synthesis via CO₂ cycloaddition () is environmentally favorable compared to traditional chlorination (e.g., SOCl₂ in ).
  • Oxadiazole derivatives require specialized reagents like silanes, reflecting higher complexity .

Table 3: Application and Commercial Comparison

Compound Primary Applications Market Regions Price Trends (2024) Key Producers/Consumers
4-(Chloromethyl)-1,3-dioxolan-2-one Polymers, CO₂ utilization Asia, North America USD 2,200 (single-user report) Regional chemical manufacturers
Imidazole derivatives Antiparasitic drug intermediates Global Not specified Pharmaceutical companies
Oxadiazole derivatives Agrochemicals, lab reagents Europe, Japan JPY 32,100/10g (95% purity) Kanto Reagents, specialty chem

Key Observations:

  • The target compound’s market is driven by sustainability trends (CO₂ utilization), whereas imidazole derivatives are tied to pharmaceutical R&D .
  • Oxadiazole derivatives command premium pricing due to niche applications and high purity requirements .

Biological Activity

1,3-Dioxolan-2-one derivatives have garnered significant attention in the fields of medicinal chemistry and agricultural science due to their diverse biological activities. The specific compound 1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- (also known as 4-chloromethyl-1,3-dioxolan-2-one) is particularly notable for its potential antifungal, antibacterial, and cytotoxic properties. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- is C9H9ClO3C_9H_9ClO_3. The structure features a dioxolane ring that contributes to its reactivity and biological activity.

Biological Activity Overview

  • Antifungal Activity
    • Research indicates that derivatives of 1,3-dioxolanes exhibit significant antifungal properties. A study demonstrated that compounds derived from similar structures showed high fungicidal activity against several phytopathogenic fungi including Sclerotinia sclerotiorum and Fusarium oxysporum .
    • In particular, the presence of halogen substituents (like chlorine) in the aromatic ring was correlated with enhanced antifungal efficacy .
  • Antibacterial Activity
    • The compound has also been tested for antibacterial properties. A series of synthesized dioxolanes demonstrated significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .
    • The structure-activity relationship suggests that modifications on the dioxolane ring can influence antibacterial potency .
  • Cytotoxic Activity
    • Preliminary studies indicate that some dioxolane derivatives may exhibit cytotoxic effects on cancer cell lines. This aspect requires further investigation to elucidate their potential as therapeutic agents in oncology .

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismsObserved EffectsReference
AntifungalSclerotinia sclerotiorumHigh fungicidal activity
Fusarium oxysporumHigh fungicidal activity
AntibacterialStaphylococcus aureusMIC: 625–1250 µg/mL
Pseudomonas aeruginosaMIC: 625–1250 µg/mL
CytotoxicVarious cancer cell linesPotential cytotoxicity

Case Study 1: Antifungal Efficacy

In a study focused on the fungicidal properties of dioxolane derivatives, it was found that compounds with logP values between 3.5 and 5.5 exhibited the highest antifungal activity against multiple fungal pathogens. The presence of halogen atoms in the aryl groups significantly enhanced their fungitoxicity compared to non-halogenated counterparts .

Case Study 2: Antibacterial Screening

A comprehensive screening of various dioxolane derivatives revealed that those with specific substituents displayed remarkable antibacterial effects against Gram-positive bacteria such as S. aureus. The study highlighted the importance of structural modifications in enhancing antibacterial potency, suggesting a pathway for developing new antibacterial agents based on this scaffold .

Q & A

Q. How can researchers assess the compound’s potential biological activity or toxicity?

  • Methodological Answer :
  • In Vitro Assays : Test cytotoxicity (MTT assay) in human cell lines (e.g., HEK293).
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric kits.
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition tests per OECD guidelines .

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